3,5-Dibromopyridine

説明

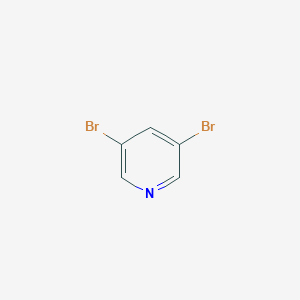

3,5-Dibromopyridine is an organic compound with the molecular formula C5H3Br2N. It is a derivative of pyridine, where two bromine atoms are substituted at the 3rd and 5th positions of the pyridine ring. This compound is known for its applications in various chemical processes, including the synthesis of pharmaceuticals, agrochemicals, and dyes .

準備方法

Synthetic Routes and Reaction Conditions: 3,5-Dibromopyridine can be synthesized through several methods. One common approach involves the bromination of pyridine using molecular bromine in fuming sulfuric acid at elevated temperatures. This process yields a mixture of 3-bromo- and this compound .

Another method involves the lithiation of this compound with lithium diisopropylamide, followed by reaction with electrophiles to yield various substituted derivatives .

Industrial Production Methods: In industrial settings, this compound is often produced through a scalable and reliable synthesis process. This involves the use of halogen-metal exchange reactions, where pyridine is treated with bromine in the presence of a suitable catalyst to achieve high yields .

化学反応の分析

Types of Reactions: 3,5-Dibromopyridine undergoes several types of chemical reactions, including:

- Lithiation Reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

生物活性

3,5-Dibromopyridine (CAS Number: 625-92-3) is a halogenated pyridine derivative that has garnered attention for its biological activities and potential applications in medicinal chemistry. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

Chemical Structure and Properties

Molecular Formula: CHBrN

Molecular Weight: 236.89 g/mol

Melting Point: 110-115 °C

Boiling Point: 222 °C at 760 mmHg

Density: 2.1 g/cm³

Flash Point: 84.3 °C

This compound features two bromine substituents at the 3 and 5 positions of the pyridine ring, which significantly influences its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves bromination of pyridine derivatives. Various methods have been reported in the literature, including:

- Electrophilic Aromatic Substitution: This method employs bromine or brominating agents in the presence of a catalyst to introduce bromine atoms into the pyridine ring.

- Microwave-Assisted Synthesis: Recent advancements have utilized microwave irradiation to enhance yields and reduce reaction times for synthesizing dibrominated pyridines .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

- Antitubercular Activity: A study identified derivatives of this compound with potent activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound in developing new antituberculosis agents .

- Antifungal Activity: The compound has shown efficacy against several fungal strains, making it a candidate for antifungal drug development.

Cytotoxicity and Cancer Research

This compound has been evaluated for its cytotoxic effects on cancer cell lines:

- Cytotoxic Studies: In vitro assays revealed that certain derivatives possess cytotoxic properties against human cancer cell lines, indicating potential applications in oncology .

- Mechanistic Insights: Investigations into its mechanism of action suggest that it may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and disruption of mitochondrial function.

Case Studies

- Antituberculosis Activity:

- Neuroprotective Effects:

Data Summary

科学的研究の応用

Organic Synthesis

3,5-Dibromopyridine is a versatile building block in organic chemistry. Its applications include:

- Lithiation Reactions : It undergoes lithiation with lithium diisopropylamide (LDA), allowing for subsequent reactions with electrophiles to yield 4-alkyl-3,5-dibromopyridines. This method is crucial for creating complex organic molecules .

- Cross-Coupling Reactions : It serves as a precursor in palladium-catalyzed cross-coupling reactions. For instance, it has been used to synthesize ligands by reacting with 5-tributylstannyl-3,3'-bipyridine .

- Synthesis of Derivatives : The compound can be transformed into various derivatives such as 3-acetylamino-5-ethoxypyridine through reactions with sodium ethylate and subsequent acetylation .

Medicinal Chemistry

In medicinal chemistry, this compound is significant for its biological activity:

- Enzyme Inhibition : It has been identified as a potent inhibitor of certain enzymes, which can be valuable for drug development targeting specific diseases .

- Luminescent Probes : The compound is also utilized as a luminescent probe for detecting hydroxide ions, demonstrating its applicability in biochemical assays .

Material Science

The compound finds utility in material science as well:

- Polymer Synthesis : this compound can be employed in the synthesis of functional polymers due to its ability to participate in various polymerization reactions.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

特性

IUPAC Name |

3,5-dibromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N/c6-4-1-5(7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSPMXMEOFGPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N | |

| Record name | 3,5-dibromopyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073921 | |

| Record name | 3,5-Dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-92-3 | |

| Record name | 3,5-Dibromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 625-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,5-dibromopyridine?

A1: The molecular formula of this compound is C5H3Br2N, and its molecular weight is 236.89 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers frequently utilize techniques like polarized Raman and infrared spectroscopy to characterize this compound. [, ] These methods provide insights into the vibrational modes of the molecule, helping researchers understand its structural features and the influence of the bromine substituents. [, ] Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, is also valuable for studying this compound and its interactions with other molecules. [, ]

Q3: What are the common synthetic applications of this compound?

A3: this compound serves as a key starting material in various chemical syntheses. It can be used to synthesize mono-arylpyridyl bromides via Suzuki reactions catalyzed by air- and moisture-stable palladacycles. [] This reaction shows high preference for mono-arylation, leading to high yields of the desired products. [] Additionally, it serves as a precursor for generating poly(aryl-ethynylene) polymers with controllable rigidity and flexibility. []

Q4: Can you elaborate on the reactivity of bromine atoms in this compound?

A4: The bromine atoms in this compound exhibit differential reactivity. For instance, reacting this compound with sodium ethylate preferentially substitutes the bromine at the 3-position, yielding 3-bromo-5-ethoxypyridine. [] This selectivity highlights the impact of the pyridine ring's electronic structure on the reactivity of the bromine substituents. []

Q5: How can this compound be used in the synthesis of polymers?

A5: this compound is a valuable monomer in polymerization reactions. One example involves its use in palladium-catalyzed polycondensation with 2,5-diethynyl-4-dodecyltoluene. [] By adjusting the ratio of this compound to 2,5-dibromopyridine, researchers can fine-tune the rigidity and flexibility of the resulting poly(aryl-ethynylene) polymers. []

Q6: How does this compound react with nucleophilic reagents?

A6: this compound can undergo nucleophilic aromatic substitution reactions, primarily at the 2- and 4- positions due to the electron-withdrawing nature of the bromine atoms and the nitrogen in the pyridine ring. [, ] For example, reaction with sulphuryl chloride leads to a mixture of 2-chloro-3,5-dibromopyridine and 4-chloro-3,5-dibromopyridine. []

Q7: What role can this compound play in metal complexation?

A7: this compound can act as a ligand in various metal complexes. It forms one-dimensional chain polymers with zinc chloride, resulting in octahedral zinc(II) centers linked by halogen bridges. [] Additionally, it can stabilize allylindium species generated from allyl bromide and indium(0), forming complexes with trigonal-bipyramidal coordination spheres around the indium atom. [, ]

Q8: How do the halogen substituents in this compound influence its coordination behavior?

A8: The halogen substituents in this compound significantly impact its coordination behavior with metals. For instance, while this compound forms polymeric structures with zinc chloride, it yields mononuclear tetrahedral complexes with zinc bromide. [] This difference highlights the role of halogens in dictating the final structure and properties of metal complexes. []

Q9: How is computational chemistry used to study this compound?

A9: Density Functional Theory (DFT) calculations are frequently employed to study the properties of this compound. [, ] These calculations provide insights into molecular geometries, electronic structures, and spectroscopic properties, complementing experimental observations. [, ] Researchers also use DFT to calculate parameters like quadrupole coupling constants for bromine nuclei and 13C-(79)Br spin-spin coupling constants. []

Q10: Are there any QSAR models developed for this compound derivatives?

A10: While specific QSAR models for this compound derivatives are not mentioned in the provided abstracts, the synthesis and characterization of various derivatives with differing substituents allow for the development of such models. [, , , , , , , , ] These models could correlate the structural features of these derivatives with their biological activities, guiding further research and development efforts.

Q11: Are there any applications of this compound in drug discovery?

A12: While the provided research primarily focuses on synthetic applications and coordination chemistry of this compound, some studies explore the potential biological activity of its derivatives. [, , ] For instance, researchers have synthesized and evaluated the antiproliferative and antioxidant activities of copper(II) coordination compounds incorporating this compound as a ligand. [, ] These studies highlight the potential of this compound as a building block for developing biologically active molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。